molecular formula C17H18O B7867791 (4-Methylphenyl)(2,4,6-trimethylphenyl)methanone CAS No. 1146-84-5

(4-Methylphenyl)(2,4,6-trimethylphenyl)methanone

Cat. No.: B7867791
CAS No.: 1146-84-5
M. Wt: 238.32 g/mol
InChI Key: NYAJIOBEMYMSAE-UHFFFAOYSA-N
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Description

(4-Methylphenyl)(2,4,6-trimethylphenyl)methanone: is a chemical compound with the molecular formula C17H18O . It is a derivative of benzophenone, featuring a benzene ring substituted with a methyl group at the 4-position and another benzene ring substituted with three methyl groups at the 2, 4, and 6-positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Friedel-Crafts acylation reaction. In this method, 4-methylbenzene and 2,4,6-trimethylbenzene are reacted in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the efficient production of the compound.

Chemical Reactions Analysis

(4-Methylphenyl)(2,4,6-trimethylphenyl)methanone: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

  • Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are commonly used.

  • Substitution: Lewis acids like aluminum chloride (AlCl3) and strong bases such as sodium hydroxide (NaOH) are employed.

Major Products Formed:

  • Oxidation: 4-Methylbenzoic acid, 2,4,6-trimethylbenzoic acid.

  • Reduction: 4-Methylcyclohexanol, 2,4,6-trimethylcyclohexanol.

  • Substitution: 4-Methylphenol, 2,4,6-trimethylphenol.

Scientific Research Applications

(4-Methylphenyl)(2,4,6-trimethylphenyl)methanone: has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical reactions.

  • Biology: The compound can be utilized in the study of enzyme inhibitors and receptor binding assays.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (4-Methylphenyl)(2,4,6-trimethylphenyl)methanone exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(4-Methylphenyl)(2,4,6-trimethylphenyl)methanone: can be compared with other similar compounds, such as bis(4-methylphenyl)phosphinyl](2,4,6-trimethylphenyl)-methanone and 2,4,6-trimethylbenzophenone bis(4-methylphenyl)phosphinyl-. These compounds share structural similarities but differ in their functional groups and reactivity. The uniqueness of This compound

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Properties

IUPAC Name

(4-methylphenyl)-(2,4,6-trimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-11-5-7-15(8-6-11)17(18)16-13(3)9-12(2)10-14(16)4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAJIOBEMYMSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70495868
Record name (4-Methylphenyl)(2,4,6-trimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146-84-5
Record name (4-Methylphenyl)(2,4,6-trimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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